N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Akt1 kinase inhibition Cancer Structure-activity relationship

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034288-43-0, C20H23N3O2S, MW 369.48 g/mol) is a synthetic small molecule combining a furan-3-yl-substituted pyrazole, an ethylenediamine linker, and a 4-(isopropylthio)phenylacetamide moiety. This scaffold merges two privileged pharmacophoric elements: a heteroaryl-pyrazole core implicated in kinase inhibition and anti-inflammatory signaling , and a thioether-substituted phenylacetamide tail documented in protease inhibitor design, particularly for cathepsin S.

Molecular Formula C20H23N3O2S
Molecular Weight 369.48
CAS No. 2034288-43-0
Cat. No. B2392644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
CAS2034288-43-0
Molecular FormulaC20H23N3O2S
Molecular Weight369.48
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C20H23N3O2S/c1-15(2)26-19-5-3-16(4-6-19)11-20(24)21-8-9-23-13-18(12-22-23)17-7-10-25-14-17/h3-7,10,12-15H,8-9,11H2,1-2H3,(H,21,24)
InChIKeyYCBIFSKFEVLVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034288-43-0): Structural and Pharmacophoric Baseline for Comparator Selection


N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034288-43-0, C20H23N3O2S, MW 369.48 g/mol) is a synthetic small molecule combining a furan-3-yl-substituted pyrazole, an ethylenediamine linker, and a 4-(isopropylthio)phenylacetamide moiety . This scaffold merges two privileged pharmacophoric elements: a heteroaryl-pyrazole core implicated in kinase inhibition and anti-inflammatory signaling [1], and a thioether-substituted phenylacetamide tail documented in protease inhibitor design, particularly for cathepsin S [2]. The compound belongs to a family of pyrazole-acetamide derivatives explored across multiple therapeutic areas, including oncology (Akt kinase inhibition) [3], neuroinflammation [4], and cytokine modulation [5]. Its structural architecture renders it a versatile tool compound for chemical biology, medicinal chemistry lead optimization, and pharmacological probe development, where precise control over heterocycle regiochemistry and thioether lipophilicity is critical for target engagement and selectivity profiling.

Why In-Class Pyrazole-Acetamide Analogs Cannot Be Interchanged: Evidence of Structural Sensitivity in N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide


Pyrazole-acetamide compounds exhibit pronounced structure-activity relationship (SAR) sensitivity that precludes casual analog substitution. Within the Akt1 kinase inhibitor series, the furan-3-yl versus furan-2-yl regiochemistry on the pyrazole ring produces divergent molecular docking scores and antiproliferative potencies against HCT116 and OVCAR-8 cell lines [1]. Similarly, in cathepsin S inhibitor programs, the thioether acetamide moiety (isopropylthio versus ethoxy or methylthio substitution) directly impacts P3 pocket occupancy and cellular potency [2]. The ethyl linker between the pyrazole and acetamide nitrogen is a critical determinant of conformational flexibility and hydrogen-bonding geometry; altering this spacer length or attachment point (e.g., N-1 vs. N-4 pyrazole connectivity) can ablate target binding [3]. Furthermore, furan-3-yl substitution on pyrazole confers distinct electronic and steric properties compared to tetrahydrofuran-3-yl (saturated analog), affecting both π-stacking interactions with aromatic protein residues and oxidative metabolic stability . Procurement of a close analog under the assumption of functional equivalence therefore carries a high risk of divergent biological activity, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence: N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide vs. Closest Structural Analogs


Furan-3-yl vs. Furan-2-yl Regiochemistry: Impact on Akt1 Kinase Inhibitory Potency in Pyrazole-Furan Carboxamide Series

In a series of pyrazol-furan carboxamide Akt1 kinase inhibitors, the furan-3-yl substitution pattern conferred distinct potency profiles compared to furan-2-yl analogs. Lead compound 25e demonstrated Akt1-dependent inhibition of PRAS40 phosphorylation with an IC50 of 30.4 nM in LNCaP cells, while also showing antiproliferative activity against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines [1]. The furan-3-yl regioisomer differentiates from the furan-2-yl analog N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2097891-41-1, MW 369.48) by altering the orientation of the furan oxygen atom relative to the pyrazole ring, which in related carboxamide series has been shown to modulate hydrogen-bond acceptor geometry and π-π stacking interactions with kinase hinge residues [2]. While direct head-to-head IC50 data for these two specific compounds are not available in the public domain, the SAR trend established in the Akt1 carboxamide series provides a class-level inference that furan-3-yl regioisomers can exhibit differing kinase inhibitory potency relative to furan-2-yl counterparts [1].

Akt1 kinase inhibition Cancer Structure-activity relationship

Isopropylthio Acetamide vs. Ethoxy/Other Ether Substituents: Lipophilicity-Driven Differentiation in Cathepsin S and Cytokine Inhibition

The isopropylthio (–S–CH(CH3)2) substituent on the phenylacetamide ring distinguishes CAS 2034288-43-0 from ether-linked analogs such as 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034354-88-4, MW 339.40), where oxygen replaces sulfur. The sulfur atom increases molecular polarizability and lipophilicity: the calculated logP (XLogP3) for CAS 2034288-43-0 is 3.2, compared to an estimated ~2.5 for the ethoxy analog [1]. In the context of cathepsin S (CatS) protease inhibition, thioether acetamide functional groups were specifically designed as P3 binding elements to improve upon the cellular activity of amidoethylthioethers, with the thioether sulfur contributing to favorable van der Waals contacts within the hydrophobic S3 pocket [2]. The isopropylthio group is also a known substructure in translation initiation inhibitors targeting the eIF4E/eIF4G interaction, as disclosed in patent US10537558B2, where isopropylthio-substituted pyrazole compounds demonstrated cellular antiproliferative activity [3]. In contrast, the ethoxy analog lacks this thioether-mediated binding enhancement and is expected to exhibit reduced hydrophobic pocket complementarity.

Cathepsin S inhibition Cytokine modulation Lipophilicity

Furan-3-yl Aromatic vs. Tetrahydrofuran-3-yl Saturated Heterocycle: Metabolic Stability and π-Stacking Differentiation

CAS 2034288-43-0 incorporates an aromatic furan-3-yl ring attached to the pyrazole, distinguishing it from the saturated tetrahydrofuran-3-yl analog 2-(4-(isopropylthio)phenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide (CAS 1797984-39-4, MW 345.5) . The aromatic furan ring provides π-electron density capable of engaging in π-π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in protein binding pockets—an interaction geometrically impossible for the saturated tetrahydrofuran ring [1]. In the anti-neuroinflammatory furan-pyrazole hybrid series, molecular docking against HMGB1 (2LY4) and Box A (4QR9) proteins demonstrated that furan-containing compounds achieved notable binding scores through aromatic interactions, with compounds 9c and 9d showing high affinity for HMGB1 [2]. Conversely, the tetrahydrofuran analog may offer enhanced oxidative metabolic stability due to the absence of the metabolically labile furan ring, which is subject to cytochrome P450-mediated oxidation. This creates a deliberate selection criterion: researchers prioritizing target binding and π-stacking should select CAS 2034288-43-0; those requiring metabolic stability may prefer the tetrahydrofuran analog.

Metabolic stability π-stacking Drug design

Pyrazole N-1 Ethyl Linker Topology vs. Pyrazole N-4 Amide Connectivity: Conformational and Pharmacophoric Divergence

CAS 2034288-43-0 features an N-1 pyrazole substitution with an ethyl linker connecting to the acetamide nitrogen, establishing a specific N–CH2–CH2–NH–CO vector. This topology differs fundamentally from analogs such as 2-(4-(isopropylthio)phenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide (CAS 1797984-39-4), where the amide bond is directly attached at the pyrazole N-4 position . The N-1 ethyl linker provides greater conformational freedom (5 rotatable bonds between the pyrazole and phenylacetamide carbonyl), facilitating induced-fit binding across diverse protein targets including kinases and proteases [1]. In contrast, the N-4 amide connectivity constrains the phenylacetamide group in a fixed orientation relative to the pyrazole ring, potentially limiting target adaptability. Patent disclosures covering substituted pyrazole compounds for translation initiation inhibition (US10537558B2) and retroviral disease treatment (US8314089B2) both describe N-1 alkyl-linked pyrazole architectures as enabling favorable binding geometries [2] [3]. The N-1 ethyl linker topology is therefore a pharmacophoric determinant that cannot be reproduced by N-4 amide analogs, making compound identity critical for assay reproducibility.

Linker topology Conformational analysis Structure-activity relationship

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen Bond Donor/Acceptor Profile vs. Closest Analogs

CAS 2034288-43-0 (MW 369.48, XLogP3 3.2, HBD 1, HBA 4, tPSA 75.8 Ų) occupies a distinct physicochemical space relative to its closest analogs [1]. The furan-2-yl isomer N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide shares identical molecular formula and MW (369.48) but differs in tPSA distribution due to altered oxygen positioning. The tetrahydrofuran analog (CAS 1797984-39-4, MW 345.5) is 24 Da lighter, altering diffusion and permeability properties. The ethoxy analog (CAS 2034354-88-4, MW 339.40) is 30 Da lighter with lower logP (~2.5), affecting membrane partitioning . These property differences are pharmacologically meaningful: MW impacts passive membrane permeability; XLogP3 differences of ≥0.5 log units can significantly alter tissue distribution and nonspecific protein binding; tPSA and HBD count affect oral bioavailability potential per Lipinski's Rule of Five. For cell-based assays, these differences can produce divergent intracellular exposure at equimolar dosing, confounding potency comparisons. Procurement specifications must therefore match the exact CAS number to ensure consistent physicochemical behavior across experimental replicates.

Physicochemical properties Drug-likeness Procurement specification

Recommended Application Scenarios for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Akt1- and JAK1-Focused Medicinal Chemistry Programs Requiring Furan-3-yl Regiochemical Precision

For medicinal chemistry teams optimizing pyrazole-furan scaffolds against Akt1 kinase, CAS 2034288-43-0 provides the furan-3-yl regioisomer that matches the SAR landscape established by the pyrazol-furan carboxamide series (lead compound 25e, p-PRAS40 IC50 = 30.4 nM in LNCaP cells) [1]. The furan-3-yl orientation affects kinase hinge-region binding geometry, and substitution with a furan-2-yl analog risks potency loss. Additionally, the JAK1-selective amide compound patent (Artivila Shenzhen Innovation Center) discloses pyrazole amide scaffolds with significant JAK1 over JAK2 selectivity, where heterocycle regiochemistry is critical for achieving selectivity [2]. This compound serves as a tool for probing furan regioisomer SAR in kinase selectivity panels.

Cathepsin Protease Probe Development: Exploiting the Isopropylthio Ether Pharmacophore for P3 Pocket Occupancy

The isopropylthio substituent on CAS 2034288-43-0 aligns with the thioether acetamide P3 binding element validated in tetrahydropyrido-pyrazole cathepsin S (CatS) inhibitors, where thioether functional groups improved cellular potency relative to amidoethylthioether predecessors [3]. Researchers developing cysteine protease inhibitors—particularly for cathepsin S (autoimmune disease, oncology) or cathepsin K (osteoporosis)—can employ this compound as a scaffold to evaluate isopropylthio-mediated hydrophobic P3 pocket interactions. The thioether sulfur atom provides polarizability and van der Waals contacts that oxygen-based ethers cannot replicate [3].

Neuroinflammation and Cytokine Modulation Research: Furan-Pyrazole Hybrids for HMGB1 and TNF-α/IL-1β Pathway Studies

The furan-pyrazole core of CAS 2034288-43-0 is structurally related to the 1H-pyrazole-1-carbothioamidoacetamido-furan-3-carboxamide molecular hybrids that demonstrated suppression of pro-inflammatory markers TNF-α, IL-1β, IL-6, and Bcl-2 in BV-2 and N9 microglial cells, with in-silico docking showing high affinity for HMGB1 (2LY4) and Box A (4QR9) neuroinflammatory targets [4]. Additionally, the compound is relevant to heterocyclic amide-based cytokine inhibitors targeting IL-17 production in T cells, as disclosed in EP1497278B1 [5]. Researchers investigating neuroinflammatory or autoimmune pathways can utilize this compound as a chemical probe for furan-pyrazole-amide SAR exploration.

Translation Initiation Inhibition: eIF4E/eIF4G Interaction Disruption for Oncology Research

Patent US10537558B2 discloses substituted pyrazole and pyrrole compounds incorporating isopropylthio and pyrazole moieties as inhibitors of translation initiation via eIF4E/eIF4G interaction disruption, with applications in hyperproliferative disorders including cancer [6]. CAS 2034288-43-0 contains the core structural elements (isopropylthio-phenyl, pyrazole heterocycle, acetamide linker) defined in the patent claims. Oncology research groups studying cap-dependent translation as a therapeutic vulnerability can employ this compound to investigate structure-activity relationships around the isopropylthio-pyrazole-acetamide pharmacophore.

Quote Request

Request a Quote for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.